molecular formula C4H6N2NiS4 B084840 LAHRFHINHFIDLM-UHFFFAOYSA-L CAS No. 12275-13-7

LAHRFHINHFIDLM-UHFFFAOYSA-L

Cat. No.: B084840
CAS No.: 12275-13-7
M. Wt: 269.1 g/mol
InChI Key: LAHRFHINHFIDLM-UHFFFAOYSA-L
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Description

LAHRFHINHFIDLM-UHFFFAOYSA-L is the InChIKey identifier for a short-chain per- and polyfluoroalkyl substance (PFAS) featuring a sulfonamide functional group. These compounds are characterized by a fully fluorinated carbon chain (typically ≤6 carbons) attached to a sulfonic acid moiety. Short-chain PFAS, such as this compound, were developed as alternatives to long-chain PFAS (e.g., perfluorooctanoic acid, PFOA) due to growing regulatory restrictions on the latter.

Properties

CAS No.

12275-13-7

Molecular Formula

C4H6N2NiS4

Molecular Weight

269.1 g/mol

IUPAC Name

nickel(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate

InChI

InChI=1S/C4H8N2S4.Ni/c7-3(8)5-1-2-6-4(9)10;/h1-2H2,(H2,5,7,8)(H2,6,9,10);/q;+2/p-2

InChI Key

LAHRFHINHFIDLM-UHFFFAOYSA-L

SMILES

C(CNC(=S)[S-])NC(=S)[S-].[Ni+2]

Isomeric SMILES

C(CN=C(S)[S-])N=C(S)[S-].[Ni+2]

Canonical SMILES

C(CNC(=S)[S-])NC(=S)[S-].[Ni+2]

Other CAS No.

12275-13-7

Synonyms

Ethylenebis(dithiocarbamic acid)nickel(II) salt

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: LAHRFHINHFIDLM-UHFFFAOYSA-L can be synthesized through the reaction of nickel(II) salts with ethylenebis(dithiocarbamate) ligands. One common method involves the reaction of nickel(II) chloride with sodium ethylenebis(dithiocarbamate) in an aqueous medium. The reaction is typically carried out at room temperature, and the product is precipitated out of the solution .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: LAHRFHINHFIDLM-UHFFFAOYSA-L undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the nature of the ligands and the metal center .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nickel(III) complexes, while substitution reactions can yield a variety of nickel complexes with different ligands .

Mechanism of Action

The mechanism of action of LAHRFHINHFIDLM-UHFFFAOYSA-L involves its ability to form stable complexes with metal ions. This chelating ability allows it to interact with various molecular targets, including enzymes and proteins. The compound can inhibit enzyme activity by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity . Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .

Comparison with Similar Compounds

Structural and Functional Comparison

Property This compound PFBS (C4F9SO3H) GenX (C6HF11O3)
Chain Length 4–6 carbons 4 carbons 6 carbons (ether-linked)
Functional Group Sulfonamide (-SO2NH2) Sulfonic acid (-SO3H) Carboxylic acid (-COOH)
Molecular Weight ~300–350 g/mol* 300.1 g/mol 330.04 g/mol
Persistence (Half-life) >5 years in water ~3.5 years in water ~1.5 years in water
Developmental Toxicity Significant transcriptional disruption Mild hepatotoxicity Severe pancreatic effects

*Estimated based on structural analogs.

Key Research Findings

Toxicity Mechanisms: this compound induces transcriptional dysregulation in developmental pathways, particularly affecting lipid metabolism genes . GenX, despite its shorter chain, exhibits higher cytotoxicity in pancreatic cells due to its reactive ether linkage.

Environmental Impact :

  • This compound’s sulfonamide group enhances water solubility, increasing its mobility in aquatic systems compared to PFBS and GenX.
  • GenX’s ether structure facilitates faster degradation but generates persistent trifluoroacetic acid (TFA) as a byproduct.

PFBS is listed under the U.S. EPA’s Significant New Use Rule (SNUR). GenX is banned in the EU under REACH regulations.

Limitations of Current Comparative Studies

As noted in recent research, transcriptional effects were observed only for this compound in the tested model, highlighting the need for standardized multi-compartment assays to evaluate cross-compound interactions .

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